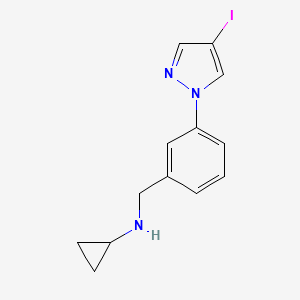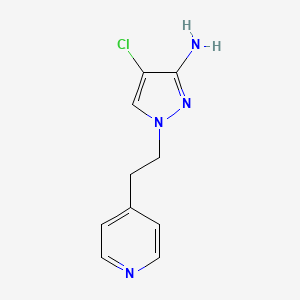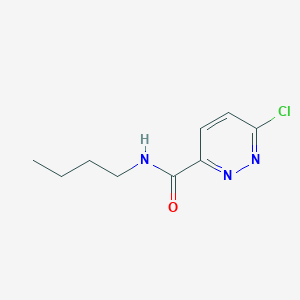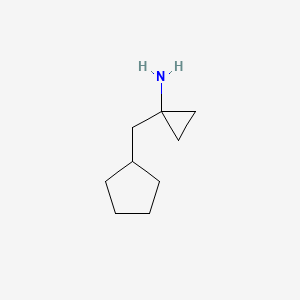
n-(3-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine is a chemical compound that features a cyclopropanamine moiety attached to a benzyl group, which is further substituted with a 4-iodo-1H-pyrazol-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine typically involves multiple steps. One common approach starts with the preparation of 4-iodo-1H-pyrazole, which can be synthesized by reacting hydrazine with an α-bromo ketone in the presence of a catalyst such as iodine . The resulting 4-iodo-1H-pyrazole is then coupled with a benzyl halide under basic conditions to form the intermediate benzyl-4-iodo-1H-pyrazole . Finally, this intermediate is reacted with cyclopropanamine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-1H-pyrazole: Shares the pyrazole core but lacks the benzyl and cyclopropanamine groups.
Benzyl-4-iodo-1H-pyrazole: Similar intermediate compound used in the synthesis of the target compound.
Cyclopropanamine Derivatives: Compounds with similar cyclopropanamine moieties but different substituents.
Uniqueness
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine is unique due to its combination of a cyclopropanamine moiety with a benzyl group substituted with a 4-iodo-1H-pyrazole. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C13H14IN3 |
|---|---|
Peso molecular |
339.17 g/mol |
Nombre IUPAC |
N-[[3-(4-iodopyrazol-1-yl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C13H14IN3/c14-11-8-16-17(9-11)13-3-1-2-10(6-13)7-15-12-4-5-12/h1-3,6,8-9,12,15H,4-5,7H2 |
Clave InChI |
QQARFOBCKWYUMO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCC2=CC(=CC=C2)N3C=C(C=N3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid](/img/structure/B13628854.png)




![tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride](/img/structure/B13628873.png)



![ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13628886.png)

![tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B13628900.png)


